molecular formula C17H21BO3 B7860765 Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860765
M. Wt: 284.2 g/mol
InChI Key: VVAMKIHTHYBXQU-UHFFFAOYSA-N
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Description

Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form stable carbon-carbon bonds under mild conditions, making it a crucial reagent in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boron triisopropoxide or boron trimethoxide. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and high yields .

Chemical Reactions Analysis

Types of Reactions: Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability in various chemical reactions. The presence of the methoxy group enhances its solubility and reactivity in organic solvents, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

[3-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-17(2,3)14-9-7-13(8-10-14)12-21-16-6-4-5-15(11-16)18(19)20/h4-11,19-20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAMKIHTHYBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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